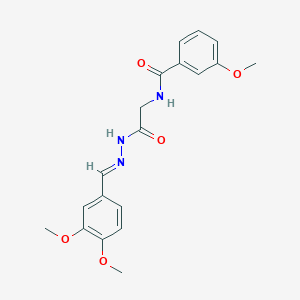
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazine moiety linked to an aldehyde or ketone. Hydrazones are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine derivatives. The reaction proceeds as follows:
Condensation Reaction: 3,4-dimethoxybenzaldehyde is reacted with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, to form the corresponding hydrazone.
Acylation: The resulting hydrazone is then acylated with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
The reaction conditions generally involve refluxing the reactants in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its hydrazone moiety makes it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore its efficacy as a therapeutic agent. Studies have indicated its potential in treating various diseases, including cancer and bacterial infections.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide involves its interaction with cellular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
- N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-methoxybenzamide
Uniqueness
Compared to similar compounds, (E)-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3-methoxybenzamide is unique due to its specific substitution pattern on the aromatic rings. This unique structure can influence its reactivity and biological activity, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-25-15-6-4-5-14(10-15)19(24)20-12-18(23)22-21-11-13-7-8-16(26-2)17(9-13)27-3/h4-11H,12H2,1-3H3,(H,20,24)(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHKLIPMIYVSKC-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














